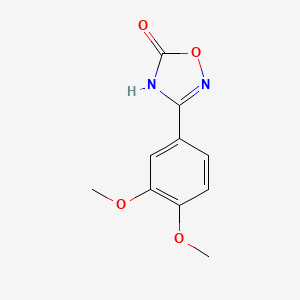

3-(3,4-Dimethoxyphenyl)-1,2,4-oxadiazol-5-ol

描述

属性

IUPAC Name |

3-(3,4-dimethoxyphenyl)-4H-1,2,4-oxadiazol-5-one | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H10N2O4/c1-14-7-4-3-6(5-8(7)15-2)9-11-10(13)16-12-9/h3-5H,1-2H3,(H,11,12,13) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QJPCTSWXCGZURM-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=C(C=C(C=C1)C2=NOC(=O)N2)OC | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H10N2O4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

222.20 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

26904-02-9 | |

| Record name | 3-(3,4-dimethoxyphenyl)-4,5-dihydro-1,2,4-oxadiazol-5-one | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

作用机制

Target of Action

A structurally similar compound, 3-(3,4-dimethoxyphenyl)propanoic acid, has been reported to interact withAromatic-amino-acid aminotransferase . This enzyme plays a crucial role in the metabolism of aromatic amino acids.

Mode of Action

The exact mode of action of 3-(3,4-Dimethoxyphenyl)-1,2,4-oxadiazol-5-ol is currently unknown due to the lack of specific studies on this compound. Based on the structural similarity to 3-(3,4-dimethoxyphenyl)propanoic acid, it can be hypothesized that it may interact with its target enzyme to modulate its activity.

生物活性

3-(3,4-Dimethoxyphenyl)-1,2,4-oxadiazol-5-ol is a heterocyclic compound that has garnered attention in the field of medicinal chemistry due to its diverse biological activities. This article reviews the biological activity of this compound, focusing on its anticancer properties, antimicrobial effects, and potential mechanisms of action.

Chemical Structure

The compound has the following structural formula:

- Molecular Formula : CHNO

- SMILES : COC1=C(C=C(C=C1)C2=NOC(=O)N2)OC

Biological Activity Overview

Research indicates that this compound exhibits significant biological activities which can be categorized into anticancer and antimicrobial effects.

Anticancer Activity

Several studies have demonstrated the compound's potential as an anticancer agent:

-

Cytotoxicity Studies :

- The compound has shown cytotoxic effects against various cancer cell lines, including MCF-7 (breast cancer), A549 (lung cancer), and U-937 (leukemia). For instance, it exhibited an IC value in the range of 0.12–2.78 µM against these cell lines .

- Flow cytometry assays revealed that it induces apoptosis in cancer cells in a dose-dependent manner, suggesting a mechanism involving programmed cell death .

-

Mechanism of Action :

- Western blot analysis indicated that treatment with this compound increases p53 expression and activates caspase-3 cleavage in MCF-7 cells, which are critical pathways for apoptosis .

- Molecular docking studies suggest strong interactions with proteins involved in cancer pathways, indicating its potential as a targeted therapeutic agent.

Antimicrobial Activity

In addition to its anticancer properties, this compound has shown promising antimicrobial activity:

- Antibacterial and Antifungal Effects :

Data Tables

| Biological Activity | Cell Line / Organism | IC Value (µM) | Mechanism |

|---|---|---|---|

| Anticancer | MCF-7 | 0.12–2.78 | Apoptosis via p53/caspase pathway |

| Anticancer | A549 | 0.12–2.78 | Apoptosis via p53/caspase pathway |

| Anticancer | U-937 | 0.12–2.78 | Apoptosis via p53/caspase pathway |

| Antimicrobial | Various Bacteria | Not specified | Inhibition of growth |

Case Studies

Recent research has highlighted specific case studies involving the use of this compound:

- Study on Breast Cancer Cells :

- Antimicrobial Evaluation :

科学研究应用

Medicinal Chemistry

The compound has been investigated for its potential as a therapeutic agent in various diseases due to its ability to inhibit specific biological pathways.

- Phosphodiesterase Inhibition : Research indicates that oxadiazole derivatives can act as inhibitors of phosphodiesterase enzymes, which are crucial in regulating cellular signaling pathways. A study highlighted the synthesis of several 1,2,4-oxadiazole derivatives that exhibited potent inhibition against phosphodiesterase 4B2, with implications for treating respiratory diseases such as asthma and COPD .

Antimicrobial Activity

Several derivatives of oxadiazoles have shown promising results against a range of microbial pathogens. The structure of 3-(3,4-Dimethoxyphenyl)-1,2,4-oxadiazol-5-ol is conducive to modifications that enhance its antimicrobial properties.

- Case Study : A synthesized derivative demonstrated significant antibacterial activity against Gram-positive and Gram-negative bacteria. The mechanism was attributed to its ability to disrupt bacterial cell wall synthesis .

Anti-inflammatory Properties

The compound has been evaluated for its anti-inflammatory effects in various animal models.

- Case Study : In a formalin-induced pain model in mice, derivatives of the oxadiazole scaffold exhibited analgesic effects comparable to standard anti-inflammatory drugs . This suggests potential applications in pain management therapies.

Table 1: Summary of Biological Activities

Material Science Applications

In addition to biological applications, this compound has potential uses in material science.

Fluorescent Materials

Research into the photophysical properties of oxadiazoles has led to their incorporation into fluorescent materials for use in organic light-emitting diodes (OLEDs).

相似化合物的比较

Key Research Findings

Indole and thione moieties introduce unique pharmacophores for CNS and anti-inflammatory applications, respectively .

Synthetic Flexibility :

- Amidoxime-based routes dominate 1,2,4-oxadiazole synthesis, while triazoles and isoxazoles require alternative cyclization strategies .

Therapeutic Potential: MAO-B inhibitors like 3-(3,4-Dichlorophenyl)-5-(1H-indol-5-yl)-1,2,4-oxadiazole highlight the scaffold’s relevance in neurodegenerative disease research . Anti-inflammatory triazoles () demonstrate the importance of sulfur-based functionalization .

Data Tables

Table 2: Substituent Effects on Solubility

| Substituent | logP | Aqueous Solubility (mg/mL) |

|---|---|---|

| 3,4-Dimethoxyphenyl | 2.1 | 1.8 |

| 3,4-Dichlorophenyl | 3.5 | 0.3 |

| Phenyl | 2.8 | 0.6 |

常见问题

Basic Research Questions

Q. What are the optimal synthetic routes for 3-(3,4-Dimethoxyphenyl)-1,2,4-oxadiazol-5-ol, and how can purity be ensured?

- Methodological Answer : The compound can be synthesized via cyclization of precursors such as methyl 3-(3,4-dimethoxyphenyl)-1,2,4-oxadiazole-5-carboxylate. Key steps include:

- Ester Hydrolysis : Use LiOH or NaOH in aqueous methanol to hydrolyze the ester group to a carboxylic acid ().

- Amide Formation : React with amines (e.g., 3,4-dimethoxyphenylmethanamine) in methanol using triethylamine as a base ().

- Purification : Trituration with methanol:DMSO (1:1) or azeotropic drying with toluene ensures high purity (>95%).

- Characterization : Confirm purity via HPLC and HRMS. Structural validation requires (e.g., δ 7.60 ppm for aromatic protons) and ().

Q. How should researchers handle solubility challenges for in vitro assays involving this compound?

- Methodological Answer :

- Salt Formation : Convert the carboxylic acid to lithium or sodium salts (e.g., Lithium 3-(3,4-dimethoxyphenyl)-1,2,4-oxadiazole-5-carboxylate) to enhance aqueous solubility ().

- Co-Solvents : Use DMSO for stock solutions, diluted to ≤1% in assay buffers.

- Surfactants : Add Tween-80 (0.01–0.1%) to prevent aggregation in biological media.

Advanced Research Questions

Q. How can electronic effects of the 3,4-dimethoxyphenyl group influence the reactivity of the oxadiazole ring?

- Methodological Answer :

- Computational Modeling : Perform DFT calculations (e.g., B3LYP/6-31G*) to map electron density distribution. The methoxy groups donate electron density via resonance, stabilizing the oxadiazole ring ().

- Spectroscopic Analysis : Use to observe deshielding of oxadiazole carbons (C-2 and C-5 typically at 165–170 ppm).

- Reactivity Studies : Compare nucleophilic substitution rates with derivatives lacking methoxy groups (e.g., 3-phenyl-1,2,4-oxadiazole).

Q. What strategies resolve contradictions in NMR data during structural elucidation of derivatives?

- Methodological Answer :

- Stereochemical Assignments : Use X-ray crystallography for ambiguous cases (e.g., distinguishing threo/erythro diastereomers) ().

- 2D NMR : Employ and to resolve overlapping signals. For example, coupling constants () confirm para-substituted aromatic protons ().

- Isotopic Labeling : Synthesize -labeled analogs to clarify nitrogen environments in the oxadiazole ring.

Q. How can structure-activity relationships (SAR) guide the design of bioactive analogs?

- Methodological Answer :

- Bioisosteric Replacement : Substitute the oxadiazole ring with 1,3,4-thiadiazole or triazole to modulate potency ().

- Substituent Screening : Test analogs with halogens (Br, Cl) or nitro groups at the 4-position of the phenyl ring for antimicrobial activity ().

- Pharmacophore Mapping : Use molecular docking (e.g., AutoDock Vina) to identify critical interactions (e.g., hydrogen bonding with the oxadiazole oxygen).

Critical Analysis of Contradictions

- Purification Methods : uses trituration with methanol:DMSO, while employs azeotropic drying. Trituration is faster but may retain impurities; azeotroping ensures anhydrous conditions but risks thermal degradation.

- Bioactivity Data : Antimicrobial activity in contradicts the lack of acute toxicity data in . Researchers should verify cytotoxicity (e.g., MTT assay) before attributing bioactivity.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。